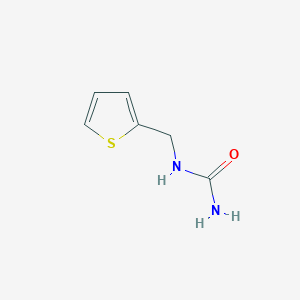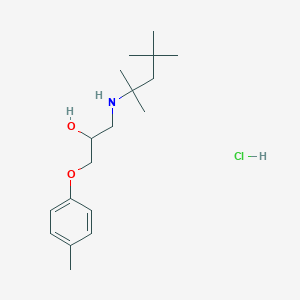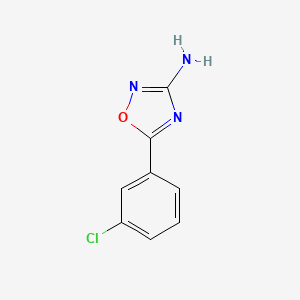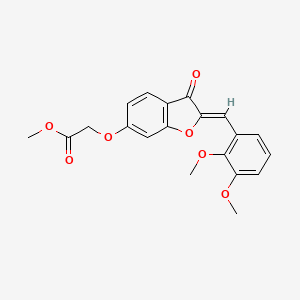
N-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-thienylmethyl)urea” is a biochemical used for proteomics research . It has a molecular formula of C6H8N2OS and a molecular weight of 156.21 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial applications in large volumes .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H8N2OS . More detailed structural analysis would require specific spectroscopic techniques such as IR, NMR, and X-ray diffraction .Chemical Reactions Analysis
The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Applications De Recherche Scientifique
N-(2-thienylmethyl)urea has been used in a variety of scientific research applications, including in vivo and in vitro experiments. In vivo experiments involve the use of live organisms, while in vitro experiments are conducted in a laboratory setting using cell cultures.
In Vivo
N-(2-thienylmethyl)urea has been used in in vivo experiments to study the effects of various compounds on living organisms. It has been used to study the effects of drugs on the cardiovascular system and to observe the effects of various plant extracts on the immune system.
In Vitro
N-(2-thienylmethyl)urea has been used in in vitro experiments to study the effects of various compounds on cell cultures. It has been used to study the effects of drugs on cancer cells and to observe the effects of various plant extracts on the growth and development of cells.
Mécanisme D'action
Target of Action
The primary target of N-(2-thienylmethyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Urease, a nickel-dependent enzyme, is known to catalyze the hydrolysis of urea into ammonia and carbamate
Activité Biologique
N-(2-thienylmethyl)urea has been found to have a range of biological activities, including antiviral, antifungal, and anti-inflammatory activities. It has also been found to have antioxidant and cytotoxic activities.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of enzymes, hormones, and cell signaling pathways. It has also been found to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-thienylmethyl)urea has several advantages for use in laboratory experiments, including its low cost, its stability in aqueous solutions, and its ability to act as a chelating agent, a reagent, and a ligand. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water, its limited shelf-life, and its potential toxicity.
Orientations Futures
N-(2-thienylmethyl)urea has several potential future applications, including its use in drug delivery systems, its use in the synthesis of new compounds, and its use as an adjuvant in vaccines. It could also be used in the development of new diagnostic tools and in the development of new therapeutic agents. Additionally, this compound could be used to study the effects of various compounds on the human body, as well as to study the effects of various environmental factors on the human body. Finally, this compound could be used in the development of new materials for use in medical devices and in the development of new biodegradable materials for use in medical implants.
Méthodes De Synthèse
N-(2-thienylmethyl)urea can be synthesized in a laboratory setting through a multi-step process. The first step involves the reaction of thiophene and formaldehyde to form a Schiff base. This Schiff base is then reacted with urea in an acidic medium to produce this compound.
Propriétés
IUPAC Name |
thiophen-2-ylmethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGMIBBYIGDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1,3-thiazol-2-yl)phenyl]amino}acetamide](/img/structure/B2937174.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)



![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)
![3-Tert-butyl-6-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2937184.png)
![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2937185.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2937188.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2937194.png)
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2S)-1-[(1R)-2-carboxy-1-methoxyethyl]-2-methylbutyl]-N-methyl-](/img/structure/B2937195.png)